molecular formula C26H36N6O4S B042780 Cyclopentynafil CAS No. 1173706-34-7

Cyclopentynafil

Cat. No. B042780
CAS RN: 1173706-34-7
M. Wt: 528.7 g/mol
InChI Key: HXKIXTHMBBUCQE-UHFFFAOYSA-N
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Description

Scientific Research Applications

Mechanism of Action

Target of Action

Cyclopentynafil is a new analogue of sildenafil . Sildenafil is a well-known phosphodiesterase-5 (PDE-5) inhibitor . Therefore, it can be inferred that the primary target of Cyclopentynafil is also PDE-5. PDE-5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces relaxation and dilation of blood vessels.

Mode of Action

As a PDE-5 inhibitor, Cyclopentynafil likely works by blocking the action of PDE-5, thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn results in relaxation and dilation of blood vessels. This is particularly significant in the blood vessels that supply the corpus cavernosum of the penis, leading to improved erectile function.

Pharmacokinetics

Sildenafil is rapidly absorbed after oral administration, widely distributed throughout the body, metabolized primarily by the liver, and excreted in the feces and urine .

Result of Action

The molecular effect of Cyclopentynafil is the inhibition of PDE-5, leading to increased levels of cGMP . The cellular effect is the relaxation and dilation of blood vessels, particularly in the penis, leading to improved erectile function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentynafil. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, factors such as liver function can influence the metabolism and excretion of the drug

Safety and Hazards

The safety and hazards associated with Cyclopentynafil are not explicitly stated in the available resources. However, as a new sildenafil analogue , it is likely that Cyclopentynafil has similar safety and hazards as sildenafil. Sildenafil can cause side effects such as headaches, flushing, indigestion, nasal congestion, and impaired vision.

Future Directions

The future directions of Cyclopentynafil are not explicitly stated in the available resources. However, given that it is a new sildenafil analogue , future research could focus on further understanding its mechanism of action, potential therapeutic uses, and safety profile.

properties

IUPAC Name

5-[5-(4-cyclopentylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4S/c1-4-8-21-23-24(30(3)29-21)26(33)28-25(27-23)20-17-19(11-12-22(20)36-5-2)37(34,35)32-15-13-31(14-16-32)18-9-6-7-10-18/h11-12,17-18H,4-10,13-16H2,1-3H3,(H,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKIXTHMBBUCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C5CCCC5)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentynafil

CAS RN

1173706-34-7
Record name Cyclopentynafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOPENTYNAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3DP75078L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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